molecular formula C14H24O3 B14530531 Tetradecane-2,5,8-trione CAS No. 62619-72-1

Tetradecane-2,5,8-trione

Cat. No.: B14530531
CAS No.: 62619-72-1
M. Wt: 240.34 g/mol
InChI Key: KFZXXZNHGLKBRA-UHFFFAOYSA-N
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Description

Tetradecane-2,5,8-trione is a chemical compound with a unique structure characterized by three ketone groups positioned at the 2nd, 5th, and 8th carbon atoms of a tetradecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane-2,5,8-trione can be achieved through various methods. One common approach involves the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the reaction between 4-ketopimelic acid and paraformaldehyde at 80°C yields this compound . This method utilizes sulfuric acid and Amberlyst-H+ as catalysts to facilitate the condensation reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tetradecane-2,5,8-trione undergoes various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecane-2,5,8-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetradecane-2,5,8-trione involves its interaction with molecular targets through its ketone groups. These groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Tetradecane-2,5,8-trione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62619-72-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

tetradecane-2,5,8-trione

InChI

InChI=1S/C14H24O3/c1-3-4-5-6-7-13(16)10-11-14(17)9-8-12(2)15/h3-11H2,1-2H3

InChI Key

KFZXXZNHGLKBRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(=O)CCC(=O)C

Origin of Product

United States

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